![molecular formula C11H12FN B13201054 1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13201054.png)
1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a fluorophenyl group attached to a bicyclic azabicyclohexane core, which contributes to its distinct chemical behavior.
Métodos De Preparación
The synthesis of 1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction is technically challenging due to the need for special equipment and glassware. it provides an efficient route to access the desired bicyclic structure. The reaction conditions often involve the use of solvents like acetone and photoinitiators to facilitate the cycloaddition process .
Análisis De Reacciones Químicas
1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Cycloaddition: The bicyclic core can participate in further cycloaddition reactions to form more complex structures.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of bioactive molecules, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique bicyclic structure makes it a valuable component in the design of new materials with specific properties, such as increased rigidity and stability.
Biological Studies: The compound is used in studies exploring the interactions between small molecules and biological targets, aiding in the understanding of molecular mechanisms.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the bicyclic core provides structural rigidity, which can influence the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane can be compared to other bicyclic compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a phenyl isostere, this compound shares some structural similarities but differs in its chemical properties and applications.
Bicyclo[2.2.1]heptane: Another bicyclic structure, often used in the synthesis of complex organic molecules.
Bicyclo[2.2.2]octane: This compound is used in various chemical reactions and has unique properties due to its larger ring size.
These comparisons highlight the uniqueness of 1-(4-Fluorophenyl)-2-azabicyclo[21
Propiedades
Fórmula molecular |
C11H12FN |
|---|---|
Peso molecular |
177.22 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C11H12FN/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-13-11/h1-4,8,13H,5-7H2 |
Clave InChI |
OCFWEUIDLOAGEZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(NC2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


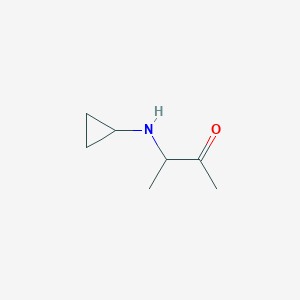
![1-(Bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13200976.png)
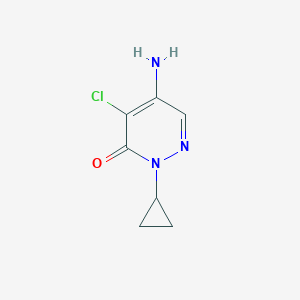


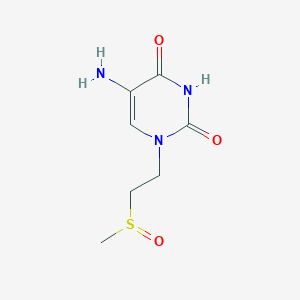
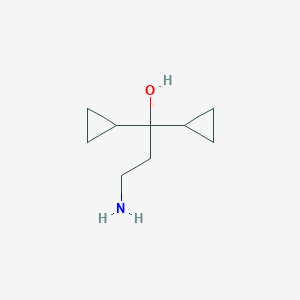
![Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13201027.png)
![4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13201028.png)


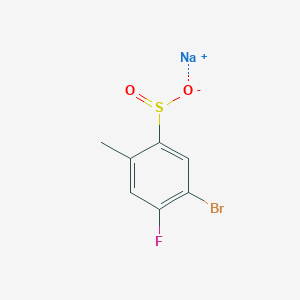
![tert-Butyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13201043.png)

